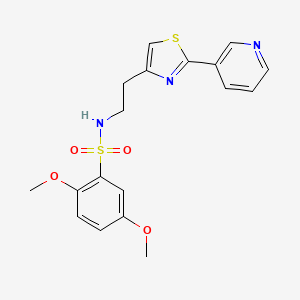

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

2,5-Dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS: 863512-09-8) is a sulfonamide derivative featuring a thiazole ring linked to a pyridinyl group and a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₈H₁₉N₃O₄S₂, with a molar mass of 405.49 g/mol . The compound’s structure integrates pharmacophoric elements common in medicinal chemistry:

- Thiazole moiety: Known for its role in modulating enzyme inhibition and receptor binding.

- Pyridinyl group: Enhances solubility and participates in π-π stacking interactions.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-24-15-5-6-16(25-2)17(10-15)27(22,23)20-9-7-14-12-26-18(21-14)13-4-3-8-19-11-13/h3-6,8,10-12,20H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVCSYQNYUOBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325342 | |

| Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863512-09-8 | |

| Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of bases, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide as an anticancer agent. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

- Cell Line Testing : Research indicated that derivatives of thiazole and pyridine exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 6.14 μM) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, compounds containing electron-withdrawing groups showed enhanced activity due to their influence on the electronic properties of the molecule, facilitating interactions with biological targets .

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant properties, which are crucial for developing new treatments for epilepsy and related disorders.

Research Insights

- Seizure Models : In animal studies, thiazole-linked compounds have demonstrated significant protective effects in seizure models. For instance, certain analogues exhibited median effective doses (ED50) that indicate strong anticonvulsant activity .

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the thiazole and pyridine rings can enhance anticonvulsant efficacy. Compounds with specific substitutions were found to provide better protection against seizures compared to their unsubstituted counterparts .

Anti-inflammatory Applications

Beyond its anticancer and anticonvulsant activities, this compound may also have potential anti-inflammatory effects.

Experimental Evidence

- Inflammation Models : Preliminary studies suggest that derivatives of this compound can reduce inflammation markers in vitro and in vivo models. The presence of methoxy groups is believed to play a role in modulating inflammatory pathways .

- Potential Mechanisms : The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | Structure | 5.71 | Anticancer |

| Pyridine-Thiazole Analog | Structure | 24.38 | Anticonvulsant |

| Methoxy-Thiazole Derivative | Structure | N/A | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Functional Groups

- Sulfonamide vs. Ureido Linkage : The target compound employs a benzenesulfonamide group, whereas analogues 10d–10f feature ureido linkages (N-(phenyl)urea). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to ureas (pKa ~13–14), which may influence target binding and solubility .

Substituent Effects

- Trifluoromethyl (CF₃) Groups (10d, 10e) : These electron-withdrawing groups enhance lipophilicity and metabolic stability. The positional isomerism (para vs. meta CF₃ in 10d vs. 10e) could alter steric interactions with target proteins.

- Chloro Substituent (10f) : The 3-chlorophenyl group increases molecular polarity and may influence π-stacking interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Property Analysis

- Binding Interactions : The ureido group in 10d–10f allows for additional hydrogen-bonding interactions, which might enhance target affinity compared to the sulfonamide group.

Biological Activity

2,5-Dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to a class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4S2, with a molecular weight of approximately 405.49 g/mol. The structure features a thiazole ring connected to a pyridine moiety and a benzenesulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi:

| Compound | Target Organisms | Activity |

|---|---|---|

| 3h | Methicillin-resistant Staphylococcus aureus | Excellent |

| 7 | Vancomycin-resistant Enterococcus faecium | Favorable |

| 9f | Drug-resistant Candida strains | Broad-spectrum |

These findings indicate the potential of thiazole-based compounds as new scaffolds for developing antimicrobial agents targeting resistant pathogens .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A431 | <10 | Doxorubicin |

| HT29 | <5 | Doxorubicin |

The presence of specific substituents on the thiazole ring significantly enhances cytotoxicity, as observed in structure-activity relationship (SAR) studies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Thiazole derivatives can interfere with bacterial protein synthesis by targeting ribosomal RNA.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through pathways involving Bcl-2 family proteins.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of a thiazole derivative against drug-resistant Staphylococcus aureus, demonstrating a clear reduction in bacterial load in treated subjects .

- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving thiazole compounds showed promising results in reducing tumor size in patients with advanced solid tumors .

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves sequential sulfonylation and thiazole-ring formation. Key steps include:

- Step 1: Reacting 2-(pyridin-3-yl)thiazol-4-ylethylamine with 2,5-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (K₂CO₃ or Et₃N) at 0–25°C .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

Optimization Tips: - Control temperature to avoid side reactions (e.g., sulfonamide hydrolysis under acidic/basic extremes) .

- Use microwave-assisted synthesis to accelerate reaction rates and improve yields .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl, thiazole, and dimethoxybenzene groups) .

- Mass Spectrometry (ESI-MS or HRMS): Confirm molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .

- HPLC/UPLC: Assess purity (>95% typical for pharmacological studies) .

Q. How is the compound’s solubility and stability assessed under physiological conditions for in vitro assays?

Methodological Answer:

- Solubility: Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .

- Stability: Incubate at 37°C in PBS or simulated gastric fluid, followed by LC-MS analysis to detect degradation products (e.g., sulfonamide hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and validate target engagement via orthogonal methods (e.g., SPR for binding affinity) .

- Metabolite Interference: Perform LC-MS/MS to rule out compound degradation or metabolite-mediated effects .

- Statistical Analysis: Use multivariate regression to account for batch effects or reagent variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Modification Sites:

- Thiazole Ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance receptor binding .

- Pyridinyl Group: Replace with substituted aryl rings to modulate lipophilicity and BBB penetration .

- Computational Tools: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., β3-adrenergic receptors) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The sulfonamide group reacts with alkyl halides in DMF/NaH to form N-alkylated derivatives. Monitor via TLC and isolate using flash chromatography .

- Oxidation: Thiazole rings are susceptible to peroxide-mediated oxidation. Stabilize by adding antioxidants (e.g., BHT) during storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 84% for analogous compounds)?

Methodological Answer:

- Variable Factors:

- Solvent Polarity: Higher yields in DMF vs. THF due to improved sulfonyl chloride activation .

- Catalyst Loading: Optimize K₂CO₃ stoichiometry (1.5–2.0 eq.) to balance reactivity and byproduct formation .

- Troubleshooting: Conduct Design of Experiments (DoE) to identify critical parameters .

Q. Why do crystallographic data sometimes conflict with computational molecular models?

Methodological Answer:

- Crystal Packing Effects: Solid-state interactions (e.g., hydrogen bonding) may distort bond angles vs. gas-phase DFT calculations .

- Solution-State Dynamics: Use NMR relaxation studies to compare conformational flexibility in solution .

Biological Research Design

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

Q. How can researchers validate target specificity in complex biological systems?

Methodological Answer:

- CRISPR Knockout Models: Generate target gene-KO cell lines to confirm on-target effects .

- Off-Target Screening: Use kinase profiling panels or thermal shift assays to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.